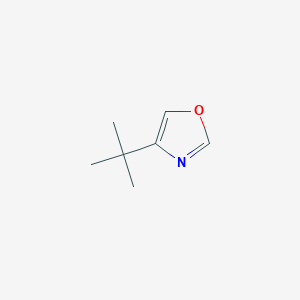amine CAS No. 21581-36-2](/img/structure/B6611963.png)
[2-(3,4-diethoxyphenyl)ethyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Diethoxyphenyl)ethyl(methyl)amine, also known as DOPEA, is an organic compound found in the class of phenethylamines. It is a derivative of amphetamine, and is typically used in scientific research, specifically in the study of the biochemical and physiological effects of drugs on the brain.
Wirkmechanismus
The mechanism of action of [2-(3,4-diethoxyphenyl)ethyl](methyl)amine is not fully understood. However, it is believed that [2-(3,4-diethoxyphenyl)ethyl](methyl)amine acts as a monoamine releaser, releasing dopamine, norepinephrine, and serotonin from the synaptic cleft. It is also believed to act as a monoamine reuptake inhibitor, inhibiting the reuptake of dopamine, norepinephrine, and serotonin. Additionally, [2-(3,4-diethoxyphenyl)ethyl](methyl)amine is believed to act as an agonist at the 5-HT2A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of [2-(3,4-diethoxyphenyl)ethyl](methyl)amine are not fully understood. However, it is believed that [2-(3,4-diethoxyphenyl)ethyl](methyl)amine increases the release of dopamine, norepinephrine, and serotonin in the brain. It is also believed to inhibit the reuptake of dopamine, norepinephrine, and serotonin. Additionally, [2-(3,4-diethoxyphenyl)ethyl](methyl)amine is believed to activate the 5-HT2A receptor, leading to increased levels of serotonin in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [2-(3,4-diethoxyphenyl)ethyl](methyl)amine in lab experiments include its ability to release dopamine, norepinephrine, and serotonin from the synaptic cleft, its ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin, and its ability to activate the 5-HT2A receptor. The limitations of using [2-(3,4-diethoxyphenyl)ethyl](methyl)amine in lab experiments include its potential toxicity, its potential to produce false positive results, and its potential to produce false negative results.
Zukünftige Richtungen
There are a variety of future directions that can be explored with [2-(3,4-diethoxyphenyl)ethyl](methyl)amine. These include further research into the biochemical and physiological effects of [2-(3,4-diethoxyphenyl)ethyl](methyl)amine, further research into the mechanism of action of [2-(3,4-diethoxyphenyl)ethyl](methyl)amine, further research into the use of [2-(3,4-diethoxyphenyl)ethyl](methyl)amine as a therapeutic agent, and further research into the potential for [2-(3,4-diethoxyphenyl)ethyl](methyl)amine to be used as a diagnostic tool. Additionally, further research into the potential for [2-(3,4-diethoxyphenyl)ethyl](methyl)amine to be used as a drug delivery system could be explored. Finally, further research into the potential for [2-(3,4-diethoxyphenyl)ethyl](methyl)amine to be used as a biomarker for drug abuse could be explored.
Synthesemethoden
[2-(3,4-diethoxyphenyl)ethyl](methyl)amine is synthesized through a multi-step process. The first step is the preparation of the reaction mixture. This involves combining 3,4-diethoxyphenylacetonitrile and ethylmagnesium bromide in anhydrous ether. The reaction mixture is then heated to reflux and stirred for several hours. The second step is the reduction of the nitrile to the primary amine. This is done by adding sodium borohydride to the reaction mixture, followed by the addition of aqueous hydrochloric acid. The third step is the conversion of the primary amine to the secondary amine. This is done by adding ethyl bromide to the reaction mixture, followed by the addition of aqueous sodium hydroxide. The final step is the purification of the product. This is done by extracting the reaction mixture with ethyl acetate, followed by the addition of aqueous sodium bicarbonate to the extract. The product can then be separated from the aqueous layer by vacuum distillation.
Wissenschaftliche Forschungsanwendungen
[2-(3,4-diethoxyphenyl)ethyl](methyl)amine has a variety of scientific research applications, including the study of the biochemical and physiological effects of drugs on the brain. It has been used in studies of the effects of amphetamines on the dopaminergic and serotonergic systems, as well as the effects of psychoactive drugs on behavior. It has also been used in studies of the effects of drugs on the reward system, as well as the effects of drugs on learning and memory. Additionally, [2-(3,4-diethoxyphenyl)ethyl](methyl)amine has been used in studies of the effects of drugs on the development of addiction.
Eigenschaften
IUPAC Name |
2-(3,4-diethoxyphenyl)-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-15-12-7-6-11(8-9-14-3)10-13(12)16-5-2/h6-7,10,14H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGVGCGULYWMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-Diethoxyphenyl)ethyl](methyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B6611916.png)

![2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol](/img/structure/B6611918.png)
![tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B6611922.png)
![1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6611938.png)

![2-[(1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B6611948.png)

![5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B6611983.png)


